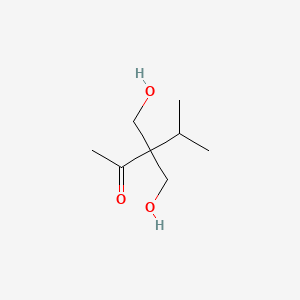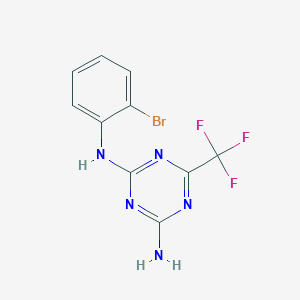
Phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is a chemical compound that belongs to the class of carbamimidates. This compound is characterized by the presence of cyano groups and a phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and ability to form stable intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with cyanoacetic acid, followed by the addition of 2-cyanoethylamine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted carbamimidates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The phenyl ring contributes to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound also contains cyano and phenyl groups but differs in its sulfonamide functionality.
2-cyanoethyl N-phenylcarbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Ethyl 2-cyano-3-(4-(N-(2-cyanoethyl)-N-methylamino)phenyl)propionate: Contains a cyanoethyl group and a phenyl ring but differs in its ester functionality.
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is unique due to its specific combination of cyano and carbamimidate groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
111971-00-7 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate |
InChI |
InChI=1S/C11H10N4O/c12-7-4-8-14-11(15-9-13)16-10-5-2-1-3-6-10/h1-3,5-6H,4,8H2,(H,14,15) |
Clé InChI |
YMOQCYQYCHRSPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=NCCC#N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

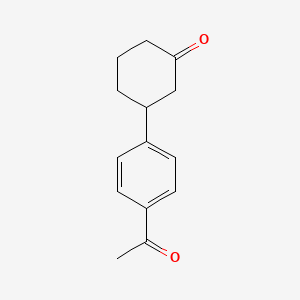
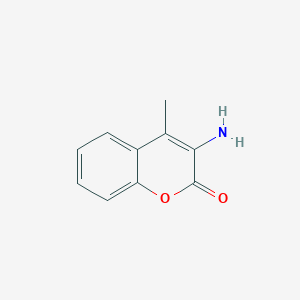
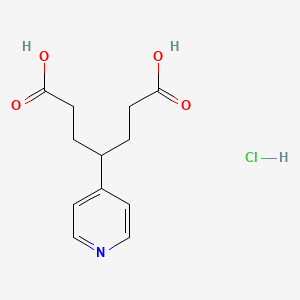
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
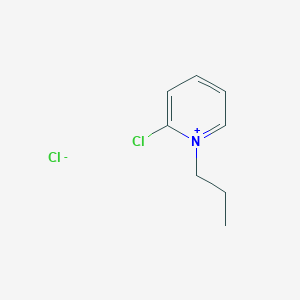
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
